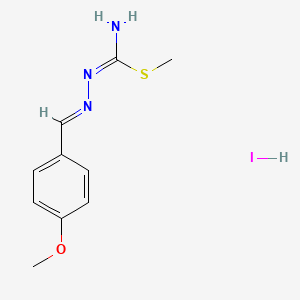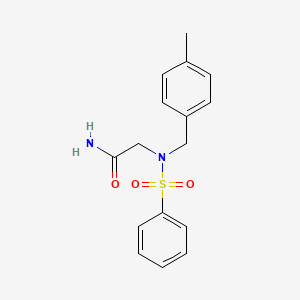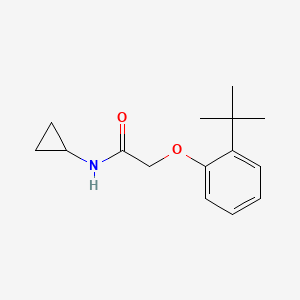
methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide, also known as MMB, is a chemical compound that has been widely used in scientific research due to its unique properties. MMB is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in regulating cellular signaling pathways.
作用機序
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide inhibits PTPs by binding to the active site of the enzyme and preventing it from dephosphorylating its substrate. This leads to an accumulation of phosphorylated proteins, which can have downstream effects on cellular signaling pathways.
Biochemical and Physiological Effects:
The inhibition of PTPs by methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to have a variety of biochemical and physiological effects. In cancer cells, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to induce cell cycle arrest and apoptosis, as well as inhibit cell migration and invasion. In autoimmune diseases, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been shown to regulate the activity of immune cells and reduce inflammation.
実験室実験の利点と制限
One advantage of using methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide in lab experiments is its specificity for PTPs, which allows for targeted inhibition of these enzymes. However, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide can also have off-target effects on other enzymes, which can complicate data interpretation. Additionally, methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has poor solubility in aqueous solutions, which can limit its use in certain experimental setups.
将来の方向性
There are several areas of future research that could be explored with methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide. One direction could be to investigate its potential as a therapeutic agent for cancer and autoimmune diseases. Another direction could be to study its effects on other signaling pathways, such as those involved in metabolism and neurobiology. Additionally, further optimization of the synthesis method could lead to more efficient and cost-effective production of methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide.
合成法
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide can be synthesized by reacting 4-methoxybenzaldehyde with thiosemicarbazide in the presence of methyl iodide. The reaction yields methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide as a yellow crystalline solid, which can be purified by recrystallization.
科学的研究の応用
Methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has been extensively studied in the field of cancer research due to its ability to inhibit PTPs. PTPs are known to be overexpressed in many types of cancer, and their inhibition has been shown to have anti-cancer effects. methyl N'-(4-methoxybenzylidene)hydrazonothiocarbamate hydroiodide has also been studied in the context of autoimmune diseases, as PTPs are involved in the regulation of the immune system.
特性
IUPAC Name |
methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3OS.HI/c1-14-9-5-3-8(4-6-9)7-12-13-10(11)15-2;/h3-7H,1-2H3,(H2,11,13);1H/b12-7+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYQPTXHSCYYGU-RRAJOLSVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN=C(N)SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N=C(/N)\SC.I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14IN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N'-[(E)-(4-methoxyphenyl)methylideneamino]carbamimidothioate;hydroiodide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-ethyl-5-methyl-2-[(trichloroacetyl)amino]-3-thiophenecarboxylate](/img/structure/B5730119.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5730132.png)


![[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5730151.png)
![N-(3-chlorophenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5730153.png)
![methyl [7-(2-methoxy-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl]acetate](/img/structure/B5730162.png)
![N-[2-(4-fluorophenyl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5730174.png)

![2-[(2,2-dimethylpropanoyl)amino]-N-(2-furylmethyl)benzamide](/img/structure/B5730195.png)

![1-phenyl-5-[(1H-tetrazol-5-ylmethyl)thio]-1H-tetrazole](/img/structure/B5730207.png)
![cyclohexyl 5-[(2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5730215.png)
![N-{4-[(2,3-dihydro-1H-inden-5-ylamino)methyl]phenyl}acetamide](/img/structure/B5730216.png)